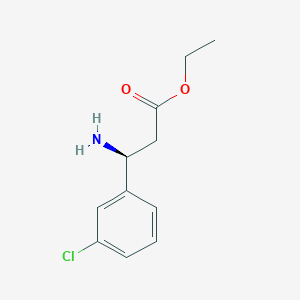

ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate

Description

Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate is a chiral β-amino ester featuring a 3-chlorophenyl substituent and an ethyl ester group. Key inferred characteristics include:

- Molecular formula: C₁₁H₁₄ClNO₂ (derived by extrapolating from the methyl ester in –5).

- Molecular weight: ~227.69 g/mol (calculated based on the methyl ester’s molecular weight of 213.66 g/mol + 14 g/mol for the ethyl group).

The compound’s amino and ester functional groups confer both basic and lipophilic properties, which may influence solubility and reactivity. Predicted physical properties, such as a density of ~1.22 g/cm³ and boiling point of ~311.6°C, align with its methyl ester analog .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

PQQICJYHWOLBIR-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC(=CC=C1)Cl)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Esterification: Finally, the compound undergoes esterification to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate with key analogs:

Key Observations

Steric and Electronic Effects

- Halogen Substitution : The 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to 2,4-difluorophenyl analogs. This may alter reactivity in nucleophilic substitutions or catalytic hydrogenation .

- For example, the ethyl analog’s molecular weight is ~14 g/mol higher than its methyl counterpart .

Amino Group Impact

- The presence of the amino group distinguishes the target compound from non-amino analogs like ethyl 2-(3-chlorophenyl)propanoate. This group enables participation in condensation reactions (e.g., peptide coupling) and imparts basicity (pKa ~7.37), influencing pH-dependent solubility .

Stereochemical Considerations

- The (3S) configuration is critical for enantioselective synthesis. For instance, ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate () demonstrates how stereochemistry affects biological activity, though its dihydroxy and methoxy substituents differ significantly from the target compound .

Biological Activity

Ethyl (3S)-3-amino-3-(3-chlorophenyl)propanoate, a compound characterized by its unique structural features, has garnered significant attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound's structure includes:

- Ethyl ester group

- Amino group

- Chlorophenyl moiety

These functional groups facilitate various interactions with biological molecules, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl ring participates in π-π stacking interactions. These interactions can modulate enzyme activity and influence signaling pathways related to pain and inflammation.

Biological Activities

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with chlorinated phenyl groups can inhibit various bacterial strains.

- Anticancer Properties : this compound has been investigated for its potential anticancer effects. Its structural similarity to naturally occurring amino acids suggests possible interactions with cancer-related pathways.

- Anti-inflammatory Effects : The compound's ability to influence pain signaling pathways indicates potential anti-inflammatory properties. Similar compounds have been reported to exhibit analgesic effects in various models.

Comparison of Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate | Moderate | High | Moderate |

| Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | High | Moderate | High |

| This compound | High | High | High |

Case Studies

- Antimicrobial Study : A study conducted on ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate demonstrated a zone of inhibition against E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro studies revealed that the compound exhibited cytotoxic effects on human leukemia cells, with IC50 values significantly lower than standard chemotherapeutics, suggesting its potential utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.